molecular formula C14H21N3O B1520427 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide CAS No. 1184785-26-9

3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide

Cat. No.: B1520427
CAS No.: 1184785-26-9
M. Wt: 247.34 g/mol
InChI Key: UJFLLHGLGKOYLB-UHFFFAOYSA-N
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Description

3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide is a chemical compound with the CAS Registry Number 1184785-26-9 . It has a molecular formula of C14H21N3O and a molecular weight of 247.34 g/mol . The compound is characterized by its unique structure containing both a pyrrolidine ring and a butanamide chain with an amino functional group . While specific biological activity data for this exact compound is not available in the public literature, its structural features are of significant interest in medicinal chemistry research. The scaffold incorporates a pyrrolidine heterocycle, a motif frequently found in molecules with central nervous system (CNS) activity . Furthermore, the amide functional group is a key pharmacophore present in numerous antiepileptic and neuroactive drugs, as it can contribute to binding with neuronal targets such as voltage-gated sodium and calcium channels . Research into structural analogs, particularly pyrrolidine-2,5-dione derivatives (succinimides), has shown promise in the development of new anticonvulsant agents and for the treatment of neuropathic pain . This product is intended for research purposes, such as serving as a building block in organic synthesis or a reference standard in analytical studies. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-N-(3-pyrrolidin-1-ylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11(15)9-14(18)16-12-5-4-6-13(10-12)17-7-2-3-8-17/h4-6,10-11H,2-3,7-9,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFLLHGLGKOYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC(=CC=C1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Methodology for 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical and synthetic profile of 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide , a specific


-amino acid derivative characterized by a basic pyrrolidine moiety and an amide backbone. This molecule represents a class of "Rule of 3" compliant fragments often utilized in fragment-based drug discovery (FBDD) targeting CNS indications or kinase allosteric sites.

This document details the molecular stoichiometry, theoretical physicochemical properties, robust synthetic routes, and self-validating analytical protocols required for its production and characterization.

Molecular Identity & Physicochemical Properties

The precise characterization of the molecular formula and weight is the foundational step in establishing the identity of any New Chemical Entity (NCE). For 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide, the stoichiometry is derived from its constituent synthons: a 3-aminobutanoic acid backbone and a 3-(pyrrolidin-1-yl)aniline reporter group.

Structural Stoichiometry
PropertyValueDerivation Logic
IUPAC Name 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide

-amino amide scaffold
Chemical Formula C₁₄H₂₁N₃O C(4+6+4) H(9+4+8) N(1+1+1) O(1)
Molecular Weight 247.34 g/mol Monoisotopic mass calculation
Exact Mass 247.1685Based on ¹²C, ¹H, ¹⁴N, ¹⁶O isotopes
Element Count C: 14, H: 21, N: 3, O: 1-
Theoretical Physicochemical Descriptors

Calculated values based on group contribution methods (cLogP) and pKa prediction algorithms.

  • Lipophilicity (cLogP): ~1.8 – 2.2

    • Insight: The pyrrolidine ring contributes significant hydrophobicity, balanced by the polar amide and primary amine. This range suggests good oral bioavailability potential.

  • Topological Polar Surface Area (TPSA): ~58 Ų

    • Insight: Well within the blood-brain barrier (BBB) permeation limit (<90 Ų), making it a viable CNS-active scaffold.

  • pKa (Base): ~9.5 (Primary amine) & ~5.0 (Aniline nitrogen)

    • Insight: The molecule will exist predominantly as a mono-cation at physiological pH (7.4), aiding solubility.

Synthetic Methodology & Causality

To synthesize this molecule with high fidelity, we must employ a strategy that prevents racemization of the


-position (if using a chiral starting material) and manages the nucleophilicity of the aniline.
Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two key precursors:

  • Acid Component: N-Boc-3-aminobutanoic acid (Protected

    
    -amino acid).
    
  • Amine Component: 3-(pyrrolidin-1-yl)aniline.

Protocol Design: The "Self-Validating" Workflow

We utilize a HATU-mediated coupling followed by acidolytic deprotection. HATU is chosen over EDC/HOBt to drive the reaction with the electron-rich (and potentially oxidation-prone) aniline derivative.

Step-by-Step Protocol

Phase 1: Amide Coupling

  • Dissolution: Dissolve 1.0 eq of N-Boc-3-aminobutanoic acid in DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 5 minutes at 0°C.

    • Causality: Pre-activation ensures the active ester forms before the aniline is introduced, reducing side reactions.

  • Addition: Add 1.0 eq of 3-(pyrrolidin-1-yl)aniline.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via LC-MS for the intermediate mass [M+Na]⁺ = 370.2.

Phase 2: Deprotection & Isolation

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Cleavage: Redissolve crude in DCM. Add TFA (20% v/v). Stir for 1 hour.

    • Validation: Gas evolution (

      
      , isobutylene) indicates successful Boc removal.
      
  • Neutralization: Evaporate TFA. Redissolve in DCM and wash with sat. NaHCO₃ to generate the free base.

  • Purification: Flash column chromatography (DCM:MeOH:NH₃ gradient).

Synthetic Pathway Visualization

SynthesisPathway Start1 N-Boc-3-aminobutanoic acid Activation Activation (HATU, DIPEA, DMF) Start1->Activation Start2 3-(pyrrolidin-1-yl)aniline Coupling Amide Coupling (Formation of Protected Intermediate) Start2->Coupling Activation->Coupling Active Ester Species Intermediate Boc-Protected Amide (MW: ~347.45) Coupling->Intermediate 4h, RT Deprotection Acidolytic Cleavage (TFA/DCM) Intermediate->Deprotection Boc Removal Product FINAL PRODUCT 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide (MW: 247.34) Deprotection->Product Neutralization & Purification

Figure 1: Convergent synthetic pathway for the target


-amino amide, highlighting the critical activation and deprotection steps.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required. The data must be internally consistent.

Mass Spectrometry (LC-MS)
  • Expected Ion: [M+H]⁺ = 248.2

  • Fragmentation Logic:

    • Loss of Ammonia: [M+H - 17]⁺ ≈ 231.2 (Characteristic of primary amines).

    • Amide Cleavage: Breaking the amide bond may yield the 3-(pyrrolidin-1-yl)aniline fragment (m/z ~163.1).

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum provides the definitive structural proof.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Feature
Amide NH 9.8 - 10.2Singlet (Broad)1HDisappears with D₂O shake.
Aromatic Ar-H 6.3 - 7.2Multiplet4HPattern depends on 1,3-substitution.

-CH (Chiral)
3.4 - 3.6Multiplet1HDeshielded by amine; coupling to

-CH₂ and

-CH₃.
Pyrrolidine

-CH₂
3.1 - 3.3Triplet/Multiplet4HDistinctive ring protons next to N.

-CH₂ (Amide)
2.3 - 2.5Doublet of Doublets2HDiastereotopic if chiral center is resolved.
Pyrrolidine

-CH₂
1.9 - 2.1Multiplet4HRing protons distal to N.
Terminal CH₃ 1.1 - 1.3Doublet3HCoupled to

-CH.
Analytical Logic Flow

AnalyticalLogic Sample Isolated Solid Sample LCMS LC-MS Analysis Sample->LCMS MassCheck Is [M+H]+ = 248.2? LCMS->MassCheck NMR 1H-NMR (DMSO-d6) MassCheck->NMR Yes Fail REJECT / RE-PURIFY MassCheck->Fail No AmideCheck Amide Singlet present? NMR->AmideCheck PyrrolidineCheck Pyrrolidine signals (8H)? AmideCheck->PyrrolidineCheck Yes AmideCheck->Fail No (Hydrolysis?) Pass VALIDATED STRUCTURE PyrrolidineCheck->Pass Yes PyrrolidineCheck->Fail No

Figure 2: Decision tree for the structural validation of the target compound.

Applications in Drug Discovery

This molecule serves as a versatile scaffold in medicinal chemistry:

  • Peptidomimetics: The

    
    -amino acid backbone mimics peptide bonds while offering resistance to proteolytic degradation (proteases typically recognize 
    
    
    
    -amino acids).
  • Kinase Inhibition: The 3-(pyrrolidin-1-yl)phenyl group is a known "hinge-binder" mimic or solvent-front interacting motif in various kinase inhibitors (e.g., Src family kinases).

  • CNS Ligands: The combination of a basic amine and a lipophilic aryl-pyrrolidine suggests potential affinity for monoamine transporters or GPCRs.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Beta-aminobutyric acid derivatives. PubChem. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard reference for amide coupling mechanisms). [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for pyrrolidine utility in drug design). [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. (Reference for TPSA and LogP CNS rules). [Link]

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Pathway

The compound 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide is a versatile molecule featuring a chiral aminobutanamide moiety coupled to an N-aryl pyrrolidine scaffold. Such structures are of significant interest to researchers in medicinal chemistry and drug development, as the pyrrolidine ring is a common motif in many FDA-approved drugs, and the amide linkage is fundamental to peptide and small molecule therapeutics.[1][2] This guide provides a detailed, two-part protocol for the synthesis of this target molecule, designed for professionals with a working knowledge of synthetic organic chemistry.

Our synthetic strategy is predicated on a logical and robust two-stage process:

  • Formation of the Key Amine Precursor: Synthesis of 3-(pyrrolidin-1-yl)aniline via a modern palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination. This method is chosen for its high efficiency and broad substrate scope, allowing for the facile creation of the C-N bond between an aryl halide and a cyclic secondary amine.[3][4]

  • Final Amide Bond Formation: Coupling of the synthesized amine with commercially available 3-aminobutanoic acid using a carbodiimide-mediated reaction. We will focus on using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble coupling agent that facilitates a streamlined purification process.[5][6]

This document explains the causality behind each procedural choice, outlines critical safety precautions, and provides methods for purification and characterization, ensuring a reproducible and reliable outcome.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages, starting from 3-bromoaniline and pyrrolidine.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Amide Coupling 3-Bromoaniline 3-Bromoaniline BuchwaldHartwig Buchwald-Hartwig Amination 3-Bromoaniline->BuchwaldHartwig Pyrrolidine Pyrrolidine Pyrrolidine->BuchwaldHartwig ProductA 3-(pyrrolidin-1-yl)aniline BuchwaldHartwig->ProductA Pd Catalyst, Ligand, Base AmideCoupling Amide Coupling ProductA->AmideCoupling 3-AminobutanoicAcid 3-Aminobutanoic Acid 3-AminobutanoicAcid->AmideCoupling ProductB 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide AmideCoupling->ProductB EDC, Additive

Caption: Overall two-stage synthetic workflow.

Materials, Reagents, and Safety

Successful synthesis requires high-purity reagents and adherence to strict safety protocols. All manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Reagents and Materials
ReagentCAS No.Molecular Wt. ( g/mol )PuritySupplierNotes
3-Bromoaniline591-19-5172.03≥98%Sigma-Aldrich-
Pyrrolidine123-75-171.12≥99%Sigma-Aldrich-
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50-Strem ChemicalsCatalyst precursor
Rac-BINAP98327-87-8622.67≥98%Strem ChemicalsPhosphine ligand
Sodium tert-butoxide (NaOtBu)865-48-596.10≥98%Acros OrganicsStrong base
Toluene108-88-392.14AnhydrousAcros OrganicsSolvent
3-Aminobutanoic acid541-48-0103.12≥97%Sigma-AldrichRacemic mixture used
EDC Hydrochloride25952-53-8191.70≥99%Carl RothCoupling agent[7]
Hydroxybenzotriazole (HOBt)2592-95-2135.13-Sigma-AldrichCoupling additive
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24≥99.5%Sigma-AldrichOrganic base
Dichloromethane (DCM)75-09-284.93AnhydrousFisher ScientificSolvent
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade-For extraction/chromatography
Hexanes110-54-3-ACS Grade-For chromatography
Hazard Summary and Handling Precautions

This protocol involves several hazardous materials. A thorough review of the Safety Data Sheet (SDS) for each chemical is mandatory before beginning any experimental work.

ChemicalKey HazardsRecommended PPE & Handling
3-(pyrrolidin-1-yl)aniline Harmful if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage.[8]Chemical-resistant gloves (nitrile), safety goggles, lab coat. Handle in a fume hood.
EDC Hydrochloride Skin and eye irritant. May cause an allergic skin reaction. Toxic in contact with skin.[7][9][10]Gloves, safety goggles, lab coat. Avoid breathing dust.
DCC (Alternative) Toxic, corrosive, and a potent skin sensitizer.[11][12][13]Double-glove, wear safety goggles and a face shield. Handle solid in a fume hood only.
Sodium tert-butoxide Flammable solid, causes severe skin burns and eye damage. Reacts violently with water.Handle in an inert atmosphere (glovebox or Schlenk line). Keep away from water.
Pyrrolidine Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.Handle in a fume hood. Keep away from ignition sources.
Palladium Catalysts Irritants. May cause sensitization. Handle with care.Standard PPE. Avoid inhalation of fine powders.

Experimental Protocols: Step-by-Step Synthesis

Part A: Synthesis of 3-(pyrrolidin-1-yl)aniline via Buchwald-Hartwig Amination

This procedure details the palladium-catalyzed coupling of 3-bromoaniline with pyrrolidine. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that proceeds via a catalytic cycle involving a palladium(0) species.[14] Key steps include oxidative addition of the aryl halide to the Pd(0) center, amine coordination, deprotonation by a strong base (NaOtBu) to form a palladium amide complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[14] The use of a bulky phosphine ligand like BINAP is crucial for promoting the reductive elimination step.[4]

G start Start setup Assemble oven-dried flask under N2 start->setup add_reagents Add Pd(OAc)2, rac-BINAP, NaOtBu, and Toluene setup->add_reagents add_substrates Add 3-bromoaniline and pyrrolidine add_reagents->add_substrates heat Heat to 100 °C (monitor by TLC/LC-MS) add_substrates->heat quench Cool to RT, quench with saturated NH4Cl(aq) heat->quench extract Extract with Ethyl Acetate (3x) quench->extract dry_concentrate Dry organic layer (Na2SO4), filter, and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Characterize Product purify->end

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Palladium(II) acetate (112 mg, 0.5 mmol, 2.5 mol%), rac-BINAP (467 mg, 0.75 mmol, 3.75 mol%), and sodium tert-butoxide (2.70 g, 28.0 mmol, 1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times.

  • Solvent and Reagent Addition: Under a positive pressure of nitrogen, add anhydrous toluene (100 mL) via cannula. Stir the mixture for 10 minutes. Add 3-bromoaniline (2.17 mL, 20.0 mmol, 1.0 eq) followed by pyrrolidine (2.0 mL, 24.0 mmol, 1.2 eq) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 3-bromoaniline is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford 3-(pyrrolidin-1-yl)aniline as a dark oil or solid.

Part B: Amide Coupling for 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide

This protocol uses EDC as a "zero-buy" coupling reagent, where the byproducts are water-soluble and easily removed.

Rationale: The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires activation of the carboxyl group. Carbodiimides like EDC react with the carboxylic acid (3-aminobutanoic acid) to form a highly reactive O-acylisourea intermediate.[5] This intermediate can then be attacked by the amine (3-(pyrrolidin-1-yl)aniline) to form the desired amide bond. The byproduct, an N,N'-disubstituted urea, is water-soluble in the case of EDC, simplifying purification.[6] An additive like HOBt can be used to suppress side reactions and minimize potential racemization by forming an active ester intermediate, which is less reactive but more selective than the O-acylisourea.[15]

Step-by-Step Protocol:

  • Initial Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobutanoic acid (1.24 g, 12.0 mmol, 1.2 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, 80 mL) and stir to suspend the acid. Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add 3-(pyrrolidin-1-yl)aniline (1.62 g, 10.0 mmol, 1.0 eq), followed by HOBt (1.62 g, 12.0 mmol, 1.2 eq), and DIPEA (3.5 mL, 20.0 mmol, 2.0 eq). Finally, add EDC hydrochloride (2.30 g, 12.0 mmol, 1.2 eq) portion-wise over 5 minutes.

    • Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and to deprotonate the ammonium salt of the amino acid, freeing the amine for reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with DCM (50 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH), possibly with 0.5% triethylamine to prevent the basic product from streaking on the acidic silica gel.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to yield 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide . The product should be characterized to confirm its identity and purity.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 248.17).

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Gröger, H., et al. (2013). Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Green Chemistry, 15(7), 1790-1797. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N'-Dicyclohexylcarbodiimide, 99%. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. [Link]

  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. [Link]

  • Sartorius. (n.d.). Safety Data Sheet - EDC. [Link]

  • PubChem. (n.d.). (R)-3-aminobutanoic acid. [Link]

  • SLS - Lab Supplies. (n.d.). 3-Aminobutanoic acid, 97%. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]

  • PubChem. (n.d.). 3-(Pyrrolidin-1-yl)aniline. [Link]

  • IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. [Link]

Sources

Technical Application Note: 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide (hereafter referred to as Scaffold A ) as a strategic building block in medicinal chemistry. Structurally, Scaffold A combines a


-amino acid backbone  with a solubilizing aryl-pyrrolidine tail .

This specific chemotype is a "privileged structure" frequently observed in inhibitors of serine proteases (specifically DPP-4 and Factor Xa ) and specific kinase sub-families. Its utility stems from three core properties:

  • Proteolytic Stability: The

    
    -amino amide linkage resists cleavage by endogenous peptidases better than 
    
    
    
    -amino analogs.
  • Vector Positioning: The chiral C3-amine provides a defined vector for growing the molecule into deep hydrophobic pockets (e.g., the S1 or S2 pockets of proteases).

  • Physicochemical Balance: The pyrrolidine moiety modulates pKa and lipophilicity (LogD), improving oral bioavailability compared to acyclic amine analogs.

Physicochemical Profile & Design Logic

Before synthesis, researchers must understand the intrinsic properties of the scaffold to predict its behavior in biological assays.

PropertyValue (Predicted)Design Implication
Molecular Weight ~247.34 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~1.8 - 2.2Moderate lipophilicity; suitable for CNS or systemic targets.
TPSA ~55 ŲHigh membrane permeability potential.
pKa (Pyrrolidine) ~8.5 - 9.0Protonated at physiological pH; improves solubility.
Chirality (C3) R or SCRITICAL: Biological activity is usually restricted to one enantiomer (often R for DPP-4 analogs).
Structural Homology Analysis

Scaffold A shares significant homology with marketed DPP-4 inhibitors (e.g., Sitagliptin). The


-amino amide motif mimics the N-terminal dipeptide of glucagon-like peptide-1 (GLP-1), the natural substrate of DPP-4.

Experimental Protocols

Protocol A: Enantioselective Synthesis of the Scaffold

Rationale: Racemic synthesis is discouraged due to the distinct biological activities of enantiomers. This protocol uses commercially available Boc-protected


-amino acids to establish stereochemistry early.

Reagents:

  • (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (or (S)-enantiomer depending on target).

  • 3-(pyrrolidin-1-yl)aniline (CAS: 115833-93-7).[1]

  • HATU (Coupling Agent).

  • DIPEA (Base).[2]

  • DMF (Solvent).

  • TFA/DCM (Deprotection).

Step-by-Step Methodology:

  • Activation: Dissolve (R)-Boc-3-aminobutyric acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at 0°C for 10 minutes.

  • Coupling: Add HATU (1.1 eq) and stir for 15 minutes to form the activated ester. Subsequently, add 3-(pyrrolidin-1-yl)aniline (1.0 eq).

    • Note: The aniline nitrogen is electron-rich due to the pyrrolidine ring; reaction rates are typically fast (< 2 hours).

  • Monitoring: Monitor via LC-MS for the intermediate Boc-protected amide [M+H]+ ~348.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM (5 mL/mmol). Add TFA (1:1 ratio v/v) at 0°C. Stir for 1 hour.

  • Free Basing: Volatiles are removed in vacuo. The residue is redissolved in DCM and washed with saturated Na₂CO₃ to obtain the free amine Scaffold A .

Protocol B: Library Derivatization (Urea Formation)

Rationale: The primary amine at the C3 position is the "growth vector." Converting this amine to a urea is a classic strategy to capture hydrogen bonding interactions in the active site (e.g., the catalytic triad of proteases).

  • Preparation: Dissolve Scaffold A (1.0 eq) in DCM/THF (1:1).

  • Addition: Add the desired Isocyanate (R-NCO, 1.1 eq) and TEA (1.5 eq).

  • Reaction: Stir at Room Temperature for 4-12 hours.

  • Purification: Precipitate the product by adding diethyl ether or purify via reverse-phase HPLC.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the divergence point for library generation.

Scaffold_Synthesis Start1 Boc-beta-aminobutyric acid (Chiral Pool) Coupling Amide Coupling (HATU/DIPEA) Start1->Coupling Start2 3-(pyrrolidin-1-yl)aniline (Aniline Component) Start2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Scaffold SCAFFOLD A (Free Amine) Deprotection->Scaffold Lib1 Urea Library (R-NCO) Scaffold->Lib1 Path A Lib2 Amide Library (R-COOH) Scaffold->Lib2 Path B Lib3 Sulfonamide Library (R-SO2Cl) Scaffold->Lib3 Path C

Caption: Retrosynthetic workflow for generating Scaffold A and subsequent divergence into three primary chemotype libraries.

Application Notes: Mechanism & SAR

The "Thorpe-Ingold" Effect & Conformation

The methyl group at the C3 position (from the butyric acid backbone) is not merely a spacer. It exerts a conformational restriction known as the Thorpe-Ingold effect.

  • Impact: It biases the molecule towards a "bent" conformation, which is often required to fit into the S1/S2 pockets of enzymes like DPP-4.

  • Optimization: If potency is low, consider replacing the methyl group with a gem-dimethyl or a cyclopropyl ring (using 3-amino-3-cyclopropylpropanoic acid) to further rigidify the backbone.

The Pyrrolidine "Anchor"

The 3-(pyrrolidin-1-yl)phenyl moiety serves a dual purpose:

  • Solubility: The basic nitrogen (pKa ~9) ensures the molecule is ionized in the gut, aiding dissolution.

  • Metabolic Stability: Unlike diethylamine, the cyclic pyrrolidine is less prone to N-dealkylation by Cytochrome P450 enzymes.

Troubleshooting the Coupling
  • Issue: Low yield during the aniline coupling.

  • Cause: The pyrrolidine ring is an electron-donating group (EDG), making the aniline more nucleophilic. However, steric hindrance at the ortho position (relative to the pyrrolidine) can slow the reaction.

  • Solution: Use T3P (Propylphosphonic anhydride) in EtOAc instead of HATU/DMF. T3P is a powerful coupling agent that often produces cleaner profiles with electron-rich anilines and simplifies workup (water-soluble byproducts).

Validated References

  • Edmondson, S. D., et al. (2006). "(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide: A selective alpha-amino amide DPP-4 inhibitor."[3] Journal of Medicinal Chemistry.

    • Relevance: Establishes the beta-amino amide pharmacophore in DPP-4 inhibition.

  • Raimondi, M. V., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[4] Topics in Current Chemistry.

    • Relevance: Reviews the specific advantages of pyrrolidine rings in physicochemical optimization.

  • Cabrele, C., et al. (2014). "Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry." Journal of Medicinal Chemistry.

    • Relevance: Discusses the proteolytic stability of beta-amino acid backbones.

  • PubChem Compound Summary. "3-(Pyrrolidin-1-yl)aniline."[1]

    • Relevance: Physical data for the aniline starting material.

Sources

Application Notes & Protocols: Formulation of 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide is a novel small molecule with potential therapeutic applications. As with any new chemical entity (NCE), the successful in vivo evaluation is critically dependent on the development of appropriate formulations that ensure adequate exposure in preclinical animal models.[1][2] This document provides a comprehensive guide to the formulation of this compound for animal studies, covering physicochemical characterization, vehicle selection, and detailed protocols for preparing formulations for oral, intravenous, and intraperitoneal administration. The core philosophy of this guide is to establish a robust, scientifically-driven formulation strategy that is tailored to the specific properties of the compound.[3][4]

PART 1: Physicochemical Characterization: The Foundation of Formulation

Before any formulation work can begin, a thorough understanding of the physicochemical properties of 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide is essential.[1][5] These properties will dictate the choice of excipients and the overall formulation strategy.

Predicted and Known Properties

A preliminary analysis of the compound's structure and available data provides initial insights:

PropertyValue/PredictionSource
Molecular FormulaC14H21N3OPubChem[6]
Molecular Weight247.34 g/mol CymitQuimica[7]
Predicted XlogP1.7PubChem[6]
PurityMin. 95%CymitQuimica[7]
Chemical StructureContains a basic primary amine and a tertiary amine-

The presence of amine groups suggests that the compound is a weak base and its solubility will be pH-dependent. The predicted XlogP of 1.7 indicates moderate lipophilicity.

Protocol 1: Essential Physicochemical Profiling

Objective: To experimentally determine the key physicochemical properties of 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide.

Methodology:

  • Aqueous Solubility as a Function of pH:

    • Prepare a series of buffers at pH 2, 4, 6, 7.4, and 9.

    • Add an excess of the compound to each buffer in separate vials.

    • Equilibrate the samples for 24 hours at room temperature with constant agitation.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., HPLC-UV).

    • Rationale: This will determine the pH range of maximum aqueous solubility, which is crucial for developing aqueous-based formulations. For a basic compound, solubility is expected to be higher at lower pH.

  • Solubility in Common Co-solvents and Vehicles:

    • Determine the solubility in various pharmaceutically acceptable solvents and co-solvents such as:

      • Propylene glycol (PG)

      • Polyethylene glycol 300/400 (PEG 300/400)

      • Ethanol

      • Dimethyl sulfoxide (DMSO)

      • Cremophor® EL

      • Polysorbate 80 (Tween® 80)

      • Saline (0.9% NaCl)

      • 5% Dextrose in Water (D5W)

    • Use a similar equilibrium solubility method as described above.

    • Rationale: This data is critical for developing both aqueous and non-aqueous formulations and for identifying suitable solubilizing excipients.[8][9]

  • Stability Assessment:

    • Prepare solutions of the compound in the selected formulation vehicles.

    • Store the solutions at different conditions (e.g., 4°C, room temperature) for a defined period (e.g., 24 hours, 7 days).

    • Analyze the samples at various time points for compound degradation using a stability-indicating HPLC method.

    • Rationale: Ensures the compound remains stable in the chosen formulation for the duration of the study.

PART 2: Formulation Development Strategy

The choice of formulation and route of administration depends on the study's objectives (e.g., pharmacokinetic profiling, efficacy studies) and the compound's properties.[3][4]

Decision-Making Workflow for Formulation Selection

Caption: Formulation selection workflow based on solubility data.

PART 3: Detailed Formulation Protocols

The following protocols provide starting points for formulation development. The exact concentrations and excipient ratios should be optimized based on the experimental data obtained in Part 1.

Protocol 2: Preparation of an Aqueous Formulation for Intravenous (IV) and Intraperitoneal (IP) Administration

Applicability: When the compound exhibits sufficient aqueous solubility at a physiologically compatible pH.

Materials:

  • 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide

  • 0.1 N Hydrochloric Acid (HCl) or Citric Acid

  • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

  • pH meter

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the required amount of the compound.

  • Add a small amount of saline or D5W to form a slurry.

  • Slowly add 0.1 N HCl or citric acid dropwise while stirring to aid dissolution. The basic nature of the compound means it will be more soluble at a lower pH.

  • Once the compound is dissolved, adjust the pH to a physiologically acceptable range (typically pH 4-8 for IV/IP) using a suitable buffer or by careful addition of a dilute base if necessary.

  • Add saline or D5W to reach the final target volume.

  • Verify the final concentration using a suitable analytical method.

  • Sterilize the formulation by passing it through a 0.22 µm sterile filter.

  • Self-Validation: Visually inspect the final formulation for any precipitation or particulates. Confirm pH and concentration.

Protocol 3: Preparation of a Co-solvent Formulation for IV, IP, or Oral Administration

Applicability: For compounds with poor aqueous solubility but good solubility in water-miscible organic solvents.[8]

Materials:

  • 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Saline (0.9% NaCl) or Water for Injection

Example Formulation (adjust ratios as needed based on solubility data):

ComponentPercentage (v/v)
PEG 40040%
Propylene Glycol10%
Saline50%

Procedure:

  • Weigh the compound and dissolve it in the PEG 400 and PG mixture. Gentle warming (to no more than 40°C) and vortexing can be used to facilitate dissolution.

  • Once a clear solution is obtained, slowly add the saline or water while stirring.

  • Causality: The organic co-solvents first dissolve the compound, and the subsequent addition of the aqueous component creates a solution that is more tolerable for in vivo administration.

  • For IV administration, ensure the final concentration of organic solvents is within acceptable limits for the animal species to avoid hemolysis and other toxicities.

  • Self-Validation: Observe the solution for any signs of precipitation upon addition of the aqueous phase. The final formulation should be a clear, homogenous solution.

Protocol 4: Preparation of an Oral Suspension

Applicability: For compounds with low solubility in most vehicle systems, intended for oral gavage.

Materials:

  • 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide

  • 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in purified water

  • 0.1% (v/v) Polysorbate 80 (optional, as a wetting agent)

Procedure:

  • Prepare the 0.5% methylcellulose solution by slowly adding the methylcellulose powder to heated water (60-70°C) with stirring, then allowing it to cool to form a clear, viscous solution.

  • If using a wetting agent, add the Polysorbate 80 to the vehicle.

  • Weigh the compound and triturate it to a fine powder using a mortar and pestle.

  • Gradually add a small amount of the vehicle to the powder to form a paste.

  • Continue to add the vehicle in small portions with constant mixing until the desired final volume is reached.

  • Trustworthiness: Ensure the suspension is uniform by homogenizing or stirring continuously before and during dose administration to guarantee consistent dosing.

  • Self-Validation: Microscopically examine the suspension for particle size distribution and uniformity.

PART 4: Considerations for In Vivo Studies

  • Route of Administration: The choice of administration route (PO, IP, IV, SC) will depend on the scientific question being addressed.[3][4] For initial pharmacokinetic screening, IV administration is often included to determine absolute bioavailability.

  • Dose Volume: Adhere to institutional guidelines for maximum dose volumes for the chosen animal species and route.

  • Tonicity and pH: For parenteral routes (IV, IP), ensure the formulation is close to isotonic and has a physiologically compatible pH to minimize irritation at the injection site.

PART 5: Potential Mechanism of Action and Animal Model Selection

The "3-amino-butanamide" moiety is structurally related to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[10][11] This suggests that 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide may act as a modulator of GABAergic signaling.[12]

Hypothesized Signaling Pathway Involvement

GABA_Pathway Compound 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide GABA_R GABAA/GABAB Receptors Compound->GABA_R Modulates Neuronal_Activity Decreased Neuronal Excitability GABA_R->Neuronal_Activity Leads to Therapeutic_Effect Potential Therapeutic Effects (e.g., Anxiolytic, Anticonvulsant) Neuronal_Activity->Therapeutic_Effect

Caption: Hypothesized mechanism via GABA receptor modulation.

Given this potential mechanism, animal models relevant to CNS disorders where GABAergic dysfunction is implicated would be appropriate for efficacy studies. Examples include models of epilepsy, anxiety, or neuropathic pain.[13][14]

References

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. Available at: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Available at: [Link]

  • Early Formulation. Evotec. Available at: [Link]

  • 3-amino-n-[3-(pyrrolidin-1-yl)phenyl]butanamide. PubChem. Available at: [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. Available at: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • Altered behavioral responses to gamma-aminobutyric acid pharmacological agents in a mouse model of Huntington's disease. PubMed. Available at: [Link]

  • Excipients. Pharmlabs. Available at: [Link]

  • (PDF) Solubilizing Excipients in Oral and Injectable Formulations. Academia.edu. Available at: [Link]

  • 3-Amino-N-methylbutanamide. PubChem. Available at: [Link]

  • 3-Phenylbutanamide. PubChem - NIH. Available at: [Link]

  • (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[2][3][4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide. PubMed. Available at: [Link]

  • Activity-based anorexia animal model: a review of the main neurobiological findings. PMC. Available at: [Link]

  • Gamma-Aminobutyric Acid Signaling in Damage Response, Metabolism, and Disease. MDPI. Available at: [Link]

  • Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway. ACS Publications. Available at: [Link]

  • N-phenyl-3-[propanoyl(propyl)amino]butanamide. PubChem. Available at: [Link]

  • Proteomic Learning of Gamma-Aminobutyric Acid (GABA) Receptor-Mediated Anesthesia. ACS Publications. Available at: [Link]

  • Design, synthesis and evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as selective noradrenaline reuptake inhibitors: CNS penetration in a more polar template. PubMed. Available at: [Link]

  • (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. PubMed. Available at: [Link]

  • N-methyl-N-phenylbutanamide. PubChem - NIH. Available at: [Link]

  • 3-amino-1-phenylbutane. Stenutz. Available at: [Link]

  • Levetiracetam. Wikipedia. Available at: [Link]

  • Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization. ACS Publications. Available at: [Link]

  • Formulations for animal feed comprising butyrate salt. Google Patents.
  • Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity. PubMed. Available at: [Link]

  • Butyrylglutamic acid derivative, and composition and application thereof. Google Patents.
  • Application of glutamine derivative in preparation of animal feed additive. Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide Crude Product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target molecule.

Understanding the Chemistry: The Synthesis and Potential Impurities

To effectively purify a crude product, it is paramount to understand its synthetic origin and the likely impurities that may be present. The synthesis of 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide typically involves the coupling of two key building blocks: 3-aminobutanoic acid and 3-(pyrrolidin-1-yl)aniline. This amide bond formation is often facilitated by a coupling reagent.

A plausible synthetic route is illustrated below:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Amide Coupling cluster_product Crude Product cluster_impurities Potential Impurities Reactant1 3-aminobutanoic acid Coupling Coupling Reagent (e.g., DCC or EDC/HOBt) Solvent (e.g., DCM or DMF) Reactant1->Coupling Reactant2 3-(pyrrolidin-1-yl)aniline Reactant2->Coupling Crude Crude 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide Coupling->Crude Impurity1 Unreacted 3-aminobutanoic acid Crude->Impurity1 contains Impurity2 Unreacted 3-(pyrrolidin-1-yl)aniline Crude->Impurity2 contains Impurity3 Coupling Reagent Byproducts (e.g., DCU or water-soluble urea) Crude->Impurity3 contains Impurity4 Side-reaction Products (e.g., N-acylurea) Crude->Impurity4 contains

Caption: Plausible synthetic pathway for 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide.

Based on this synthetic approach, the primary impurities to anticipate in your crude product are:

  • Unreacted Starting Materials:

    • 3-aminobutanoic acid

    • 3-(pyrrolidin-1-yl)aniline

  • Coupling Reagent Byproducts:

    • If dicyclohexylcarbodiimide (DCC) is used, the primary byproduct will be dicyclohexylurea (DCU), which is notoriously insoluble in many organic solvents.[1][2][3][4]

    • If a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used, the corresponding urea byproduct is water-soluble and can be removed with an aqueous workup.[2][5][6][7]

  • Side-Reaction Products:

    • N-acylurea can form from the rearrangement of the O-acylisourea intermediate during carbodiimide-mediated couplings.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the purification of 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide in a question-and-answer format.

Q1: My crude product is a sticky solid/oil. How can I handle this?

A1: A sticky or oily crude product often indicates the presence of residual solvent or low-melting impurities.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)) have been thoroughly removed under reduced pressure. For high-boiling solvents like DMF, co-evaporation with a lower-boiling solvent like toluene or heptane can be effective.

    • Trituration: Attempt to solidify the product by trituration. This involves adding a solvent in which your desired product is poorly soluble, but the impurities are soluble. The solid product can then be isolated by filtration.

  • Suggested Solvents for Trituration:

    • Diethyl ether

    • Hexanes or Heptane

    • A mixture of ethyl acetate and hexanes

Q2: I have a white, insoluble solid in my crude product that I suspect is dicyclohexylurea (DCU). How can I remove it?

A2: The removal of DCU is a common challenge when using DCC as a coupling agent. The low solubility of DCU in most organic solvents can be leveraged for its removal.[1][2][3][4]

  • Protocol for DCU Removal by Filtration:

    • Dissolve the crude reaction mixture in a minimal amount of the reaction solvent (e.g., DCM).

    • Filter the mixture through a sintered glass funnel or a Büchner funnel with filter paper to remove the precipitated DCU.[1][4]

    • Rinse the filter cake with a small amount of the cold reaction solvent to recover any trapped product.

    • The filtrate, containing your desired product, can then be subjected to further purification.

  • Protocol for DCU Removal by Precipitation:

    • Concentrate the reaction mixture to dryness.

    • Redissolve the residue in a solvent in which your product is soluble, but DCU has very low solubility (e.g., diethyl ether or acetonitrile).[4]

    • The DCU will remain as a solid and can be removed by filtration.

Q3: After an aqueous workup to remove water-soluble byproducts (from EDC coupling), my product is still impure. What are the next steps?

A3: An aqueous workup is effective for removing water-soluble impurities like the urea byproduct of EDC and unreacted starting materials to some extent.[5][8][9] However, organic-soluble impurities will remain. The next logical steps are recrystallization or column chromatography.

  • Expert Tip: An acidic wash (e.g., with 1M HCl) can help remove any remaining basic starting material (3-(pyrrolidin-1-yl)aniline), while a basic wash (e.g., with saturated NaHCO3 solution) can help remove any remaining acidic starting material (3-aminobutanoic acid).[8]

Q4: What is a good solvent system for the recrystallization of 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide?

A4: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution. Given the structure of your compound (an aromatic amide with a polar amino group), a moderately polar solvent or a mixed solvent system is a good starting point.

  • Recommended Solvent Systems to Screen:

    • Single Solvents:

      • Ethanol or Isopropanol

      • Ethyl acetate

      • Acetonitrile

    • Mixed Solvent Systems:

      • Ethyl acetate/Hexanes[10]

      • Methanol/Water[10]

      • Acetone/Water[10]

      • DCM/Hexanes

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the solution in an ice bath to maximize product precipitation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

Q5: I need to purify my compound using column chromatography. What stationary and mobile phases should I use?

A5: Column chromatography is a powerful technique for separating compounds with different polarities. For your target molecule, normal-phase silica gel chromatography is a suitable choice.

  • Chromatography Workflow:

Chromatography_Workflow Start Crude Product Dissolve Dissolve in minimal DCM Start->Dissolve Adsorb Adsorb onto silica gel Dissolve->Adsorb Load Load adsorbed sample onto column Adsorb->Load Column Pack silica gel column Column->Load Elute Elute with a gradient of Ethyl Acetate in Hexanes Load->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Combine Combine pure fractions Analyze->Combine Evaporate Evaporate solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for column chromatography purification.

  • Recommended Conditions:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-70%). The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to reduce tailing of the basic amine product on the acidic silica gel.

    • Elution Order: Less polar impurities will elute first, followed by your product, and then more polar impurities.

Q6: How can I monitor the progress of my purification?

A6: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.

  • TLC Protocol:

    • Stationary Phase: Silica gel TLC plates with a fluorescent indicator (F254).

    • Mobile Phase: Use the same solvent system as for column chromatography (e.g., ethyl acetate/hexanes).

    • Visualization:

      • UV Light (254 nm): Aromatic compounds will appear as dark spots.[11]

      • Staining:

        • Ninhydrin Stain: Will give a colored spot (often purple or pink) with the primary amine of your product.[12]

        • Cinnamaldehyde Stain: Can be used for the detection of aromatic primary amines.[13][14][15]

        • Potassium Permanganate (KMnO4) Stain: A general stain for compounds that can be oxidized.

Impurity Expected TLC Behavior (vs. Product) Visualization
3-(pyrrolidin-1-yl)aniline Lower Rf than the productUV, Cinnamaldehyde
3-aminobutanoic acid Will likely remain at the baselineNinhydrin
DCU May have a similar Rf to the product, but often streaksUV, KMnO4
N-acylurea Polarity will vary, but likely different from the productUV, KMnO4

Q7: How can I confirm the purity and identity of my final product?

A7: A combination of analytical techniques should be used to confirm the purity and structure of your final product.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is suitable.

    • Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all protons and their connectivity in the molecule.

    • ¹³C NMR: Will confirm the number of unique carbon atoms.

    • Impurity Detection: The presence of unexpected signals can indicate impurities. For example, the characteristic signals of DCU or unreacted starting materials can often be identified.

  • Mass Spectrometry (MS): Will confirm the molecular weight of your compound.

References

  • Chemistry Stack Exchange. How I can remove DCU from my product? [Link]

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  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

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  • Guo, K., & Chen, Y. (2010).
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  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(8), 1044-1047.
  • Guo, K., & Chen, Y. (2010).
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  • Wang, P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5632-5635.
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  • Google Patents. Process for producing aminophenols.
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  • ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid? [Link]

  • PubMed. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. [Link]

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  • PubMed Central. Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. [Link]

  • Agilent. Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. [Link]

  • MDPI. Determination of Polycyclic Aromatic Hydrocarbon Content in Garden Herbal Plants Using Liquid Chromatographic Analysis (HPLC-FL). [Link]

  • ResearchGate. Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. [Link]

  • ResearchGate. Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. [Link]

Sources

Validation & Comparative

Technical Analysis & Comparative Guide: 1H NMR of 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide . This analysis is designed for analytical chemists and drug discovery scientists, focusing on structural verification, impurity profiling, and comparative analysis against synthetic precursors.[1]

Executive Summary & Structural Logic

3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide is a functionalized amide scaffold often utilized in medicinal chemistry as a linker or pharmacophore in kinase inhibitors (e.g., BTK or JAK pathways).[1] Its structure combines a chiral


-amino acid motif with an electron-rich N-aryl pyrrolidine system.[1]

Accurate NMR analysis requires deconstructing the molecule into two distinct spin systems that interact electronically but remain magnetically distinct:

  • The Aliphatic Chain (Fragment A): A 3-aminobutanoyl moiety containing a chiral center, creating diastereotopic protons at the

    
    -position.[1]
    
  • The Aromatic Core (Fragment B): A 1,3-disubstituted phenyl ring bearing an electron-donating pyrrolidine ring and an amide linkage.[1]

Structural Connectivity Diagram

G Butanamide 3-Aminobutanamide Backbone ChiralCenter Chiral Center (C3) (Diastereotopic α-protons) Butanamide->ChiralCenter AmideLink Amide Linkage (-NH-CO-) ChiralCenter->AmideLink Inductive Effect PhenylRing 1,3-Disubstituted Phenyl Ring AmideLink->PhenylRing Conjugation Pyrrolidine Pyrrolidine Ring (Electron Donor) PhenylRing->Pyrrolidine Resonance (+M)

Figure 1: Structural connectivity and electronic influence flow. The chiral center at C3 induces magnetic non-equivalence in the adjacent methylene protons.

Experimental Protocol: Sample Preparation

To ensure reproducibility and resolution of exchangeable protons, the following protocol is recommended.

ParameterRecommendationRationale
Solvent DMSO-d6 (Primary)Essential for resolving the amide (-NH) and amine (-NH2) protons, which often exchange/broaden in CDCl3.[1]
Alternative CDCl3Useful for observing the pyrrolidine ring conformation, though amide protons may be broad or invisible.[1]
Concentration 5–10 mg in 0.6 mLPrevents intermolecular hydrogen bonding aggregation which can shift amide peaks.[1]
Reference TMS (0.00 ppm)Internal standard for precise chemical shift calibration.[1]
Temperature 298 K (25°C)Standard ambient temperature; elevated T (e.g., 313 K) may be needed to sharpen rotameric signals.

Spectral Assignment & Comparative Analysis

The following data compares the target molecule against its likely Boc-protected precursor (tert-butyl (4-((3-(pyrrolidin-1-yl)phenyl)amino)-4-oxobutan-2-yl)carbamate). This comparison is critical for monitoring the deprotection step in synthesis.[1]

A. The Aliphatic Region (0.5 – 4.0 ppm)

This region contains the signals for the pyrrolidine ring and the aminobutyryl chain.[1]

Proton EnvironmentMultiplicityShift (δ ppm) [Target]Shift (δ ppm) [Boc-Precursor]Diagnostic Note
Terminal Methyl (-CH3)Doublet (d)1.05 – 1.15 1.10 – 1.20Coupling to the methine proton (~6.5 Hz).[1]
Pyrrolidine

-CH2
Multiplet (m)1.90 – 2.00 1.90 – 2.004H integration.[1] Characteristic of cyclic amines.

-Methylene
(-CH2-CO-)
Multiplet / dd2.20 – 2.40 2.30 – 2.50Critical: These protons are diastereotopic due to the adjacent chiral center.[1] They may appear as an ABX system rather than a simple doublet.
Methine (-CH-NH2)Multiplet (m)3.20 – 3.35 3.80 – 4.00Shift Change: Significant upfield shift in the target product upon removal of the electron-withdrawing Boc group.[1]
Pyrrolidine

-CH2
Multiplet (m)3.15 – 3.25 3.15 – 3.254H integration.[1] Adjacent to Nitrogen, typically overlaps with the methine signal.[1]
Boc-Group (t-Bu)Singlet (s)ABSENT 1.35 – 1.45Process Control: Complete disappearance of this 9H singlet confirms successful deprotection.
B. The Aromatic & Amide Region (6.0 – 10.0 ppm)

The aromatic ring shows a 1,3-substitution pattern.[1] The pyrrolidine group is a strong electron donor, shielding the ortho and para positions.[1]

Proton EnvironmentMultiplicityShift (δ ppm)Assignment Logic
Aromatic H2 (Between N's)Singlet (br s)6.90 – 7.10 The most shielded proton due to being flanked by two nitrogen substituents (amide and pyrrolidine).[1]
Aromatic H4/H6 Doublets (d)6.40 – 6.60 Ortho to the pyrrolidine ring; significantly upfield shifted due to the +M (mesomeric) effect of the pyrrolidine nitrogen.
Aromatic H5 Triplet (t)7.00 – 7.20 Meta to both nitrogens; less shielded than H2/H4/H6.[1]
Amide NH Singlet (s)9.80 – 10.20 Downfield due to hydrogen bonding and anisotropy of the carbonyl.[1] Disappears with D2O shake.
Amine NH2 Broad (br)1.50 – 2.50 Highly variable.[1] In DMSO, may appear as a broad hump; often invisible in CDCl3.[1]

Advanced Verification: Impurity Profiling

When analyzing crude reaction mixtures, specific impurities can be identified by distinct NMR signatures.[1]

Impurity Identification Table
Impurity TypeSourceDiagnostic Signal (1H NMR)
Residual Boc-Intermediate Incomplete DeprotectionStrong singlet at 1.40 ppm (9H).[1]
3-Aminobutanoic Acid Hydrolysis ByproductLoss of aromatic signals; broad OH peak >10 ppm.
3-(Pyrrolidin-1-yl)aniline Amide Bond CleavageUpfield shift of aromatic protons; loss of aliphatic chain signals (1.0 - 3.5 ppm).[1]
Regioisomers Mixed Aniline SubstitutionSplit aromatic patterns; loss of the clean 1,3-substitution symmetry.[1]
Workflow: Synthesis Verification Logic

Workflow Start Crude Product Spectrum (DMSO-d6) CheckBoc Check 1.40 ppm (Singlet present?) Start->CheckBoc CheckAromatic Check Aromatic Region (6.4 - 7.2 ppm) CheckBoc->CheckAromatic No (Clean) ResultDirty FAIL: Repurify CheckBoc->ResultDirty Yes (Boc Impurity) CheckIntegration Integrate Pyrrolidine (4H) vs Methyl Doublet (3H) CheckAromatic->CheckIntegration Pattern Matches 1,3-Subst. CheckAromatic->ResultDirty Complex/Split ResultClean PASS: Pure Product CheckIntegration->ResultClean Ratio ~ 1.33:1 CheckIntegration->ResultDirty Ratio Mismatch

Figure 2: Logic gate for validating the synthesis of 3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide based on NMR markers.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on spin systems and diastereotopic protons).

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Source for chemical shift prediction rules of amide and amine fragments).

  • PubChem. (2025).[1][2][3] Compound Summary: N-phenylbutanamide.[1] National Library of Medicine.[1][2] Available at: [Link] (Baseline data for N-phenyl amide shifts).[1]

  • SpectraBase. (2025).[1][4] 13C NMR of Aniline, 3-(pyrrolidine-1-sulfonyl)-. Wiley Science Solutions.[1][4] Available at: [Link] (Reference for pyrrolidine-aniline electronic effects).[1]

  • Reich, H. J. (2024).[1] NMR Data: Chemical Shifts of Common Solvents and Impurities. University of Wisconsin-Madison.[1] (Standard reference for solvent residual peaks).

Sources

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